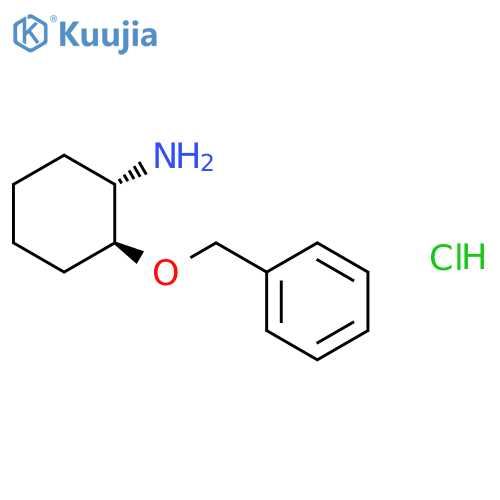Cas no 1010811-74-1 ((1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride)

1010811-74-1 structure
商品名:(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- S,S-2-BenzyloxycyclohexylaMine hydrochloride
- (1S,2S)-2-(benzyloxy)cyclohexan-1-aMine HCl
- (1S,2S)-2-(Benzyloxy)cyclohexanamine Hydrochloride
- 1010811-74-1
- Cyclohexanamine, 2-(phenylmethoxy)-, hydrochloride (1:1), (1S,2S)-
- DB-145660
- (1S,2S)-2-(benzyloxy)cyclohexan-1-amine hydrochloride
- (1S,2S)-2-phenylmethoxycyclohexan-1-amine;hydrochloride
- BS-19081
- (1S,2S)-2-BENZYLOXYCYCLOHEXYLAMINE HYDROCHLORIDE
- SCHEMBL1135030
- (1S,2S)-2-(Benzyloxy)cyclohexanaminehydrochloride
- (1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride
-
- インチ: InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1
- InChIKey: ODDBKOFUCJGDJN-QNTKWALQSA-N
- ほほえんだ: C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl
計算された属性
- せいみつぶんしりょう: 241.123342g/mol
- どういたいしつりょう: 241.123342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 241.76g/mol
- トポロジー分子極性表面積: 35.2Ų
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906504-1g |
S,S-2-BenzyloxycyclohexylaMine hydrochloride |
1010811-74-1 | 98% | 1g |
¥871.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906504-250mg |
S,S-2-BenzyloxycyclohexylaMine hydrochloride |
1010811-74-1 | 98% | 250mg |
¥294.30 | 2022-08-31 | |
| A2B Chem LLC | AA04567-5g |
(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |
1010811-74-1 | 95% | 5g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AA04567-25g |
(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |
1010811-74-1 | 95% | 25g |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AA04567-1g |
(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |
1010811-74-1 | 95% | 1g |
$30.00 | 2024-04-20 | |
| Key Organics Ltd | BS-19081-5g |
(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |
1010811-74-1 | >95% | 5g |
£174.00 | 2025-02-08 | |
| TRC | A594918-50mg |
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |
1010811-74-1 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A594918-100mg |
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |
1010811-74-1 | 100mg |
$ 80.00 | 2022-06-08 | ||
| A2B Chem LLC | AA04567-100g |
(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |
1010811-74-1 | 95% | 100g |
$532.00 | 2024-04-20 | |
| TRC | A594918-10mg |
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |
1010811-74-1 | 10mg |
$ 50.00 | 2022-06-08 |
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1010811-74-1 ((1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride) 関連製品
- 13030-09-6(H-Glu-Obzl)
- 40571-86-6(trans-2-(Benzylamino)cyclohexanol)
- 15260-11-4(O-Benzyl-L-threonine benzyl ester oxalate(1:1))
- 46032-98-8((1R,2R)-2-amino-1-phenylpropane-1,3-diol)
- 55682-48-9(1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose)
- 492-41-1(L-(-)-Ephedrine)
- 28143-91-1((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
